![molecular formula C8H9ClS2 B14411487 2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene CAS No. 84716-63-2](/img/structure/B14411487.png)
2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene is a heterocyclic organic compound that features a thiophene ring substituted with a but-2-en-1-ylsulfanyl group and a chlorine atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene typically involves the reaction of 5-chlorothiophene-2-thiol with but-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form butyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic semiconductors and conductive polymers
Wirkmechanismus
The mechanism of action of 2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene ring and substituents. These interactions can lead to the modulation of biochemical pathways involved in inflammation, cell proliferation, and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
5-Chlorothiophene-2-carboxylic acid: Another chlorinated thiophene derivative with different applications
Uniqueness
2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic and industrial applications .
Eigenschaften
CAS-Nummer |
84716-63-2 |
|---|---|
Molekularformel |
C8H9ClS2 |
Molekulargewicht |
204.7 g/mol |
IUPAC-Name |
2-but-2-enylsulfanyl-5-chlorothiophene |
InChI |
InChI=1S/C8H9ClS2/c1-2-3-6-10-8-5-4-7(9)11-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
PIPITZZVUVCNNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCSC1=CC=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


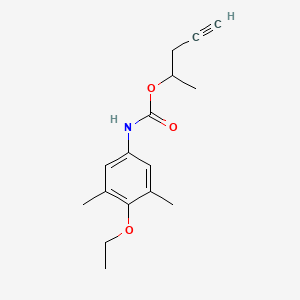
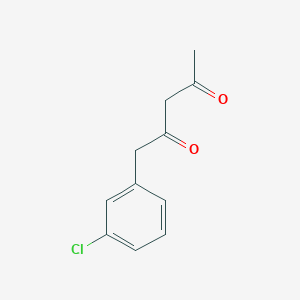

![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
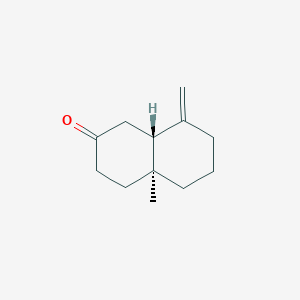
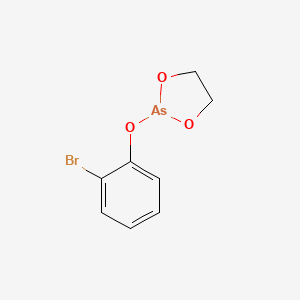
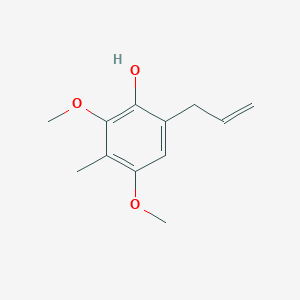
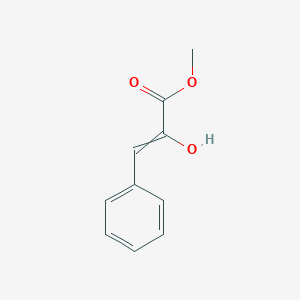
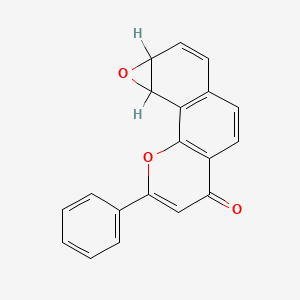
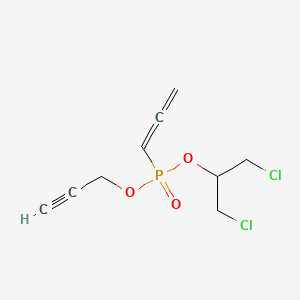
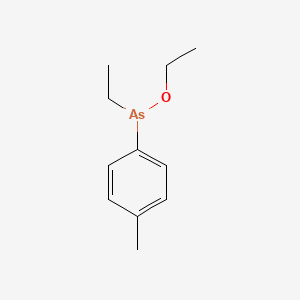
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
